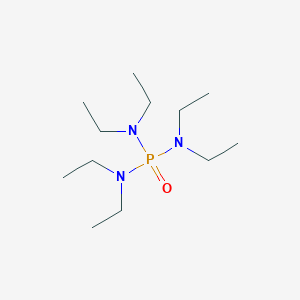![molecular formula C16H22O8 B3050549 Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate CAS No. 26850-76-0](/img/structure/B3050549.png)
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Descripción general
Descripción
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H22O8 and a molecular weight of 342.34 g/mol . . This compound is characterized by the presence of two 2-(2-hydroxyethoxy)ethyl groups attached to a benzene-1,4-dicarboxylate core. It is commonly used in the synthesis of polyesters and other polymeric materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate can be synthesized through the esterification of terephthalic acid with 2-(2-hydroxyethoxy)ethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Esterification: Reacts with carboxylic acids to form esters.
Hydrolysis: Can be hydrolyzed to produce terephthalic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: Reacts with other alcohols to form different esters.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, removal of water.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Terephthalic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: Different esters.
Aplicaciones Científicas De Investigación
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Material Science: Employed in the production of high-performance materials with desirable mechanical and thermal properties.
Biomedical Engineering: Utilized in the development of biodegradable polymers for medical applications.
Industrial Applications: Used in the manufacture of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate involves its ability to undergo esterification and transesterification reactions . These reactions are facilitated by the presence of hydroxyl groups, which act as nucleophiles and attack the carbonyl carbon of carboxylic acids or esters . The resulting products are esters, which can further undergo polymerization to form high-molecular-weight materials .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxyethyl) terephthalate .
- 1,4-Bis(2-hydroxyethoxy)benzene .
- Hydroquinone bis(2-hydroxyethyl) ether .
Uniqueness
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is unique due to its specific structure, which allows for the formation of polyesters with distinct mechanical and thermal properties . Its ability to undergo various chemical reactions, including esterification and transesterification, makes it a versatile compound in polymer chemistry and material science .
Propiedades
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-1-2-14(4-3-13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIMRAUZQQANRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCOCCO)C(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561367 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26850-76-0 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















